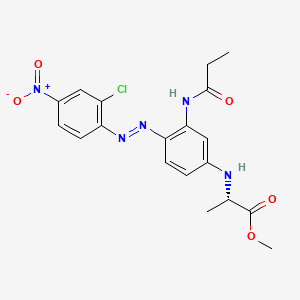
EC 416-240-8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EC 416-240-8 is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of EC 416-240-8 typically involves a multi-step process. The initial step often includes the diazotization of 2-chloro-4-nitroaniline to form the diazonium salt. This is followed by a coupling reaction with 3-propanamidophenyl-L-alaninate to form the azo compound. The reaction conditions generally require acidic or neutral pH and temperatures ranging from 0°C to 5°C to ensure the stability of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors which allow for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso derivatives.
Reduction: Reduction of the azo group can yield amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
科学的研究の応用
EC 416-240-8 has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
作用機序
The compound exerts its effects primarily through interactions with biological molecules such as proteins and nucleic acids. The azo group can undergo reduction to form amines, which can then interact with various cellular components. The molecular targets and pathways involved include enzyme inhibition and modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
- Methyl 4-bromo-3-[(2,6-difluorophenyl)diazenyl]benzoate
- N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide
Uniqueness
EC 416-240-8 is unique due to its specific structural configuration which imparts distinct chemical and biological properties. The presence of the 2-chloro-4-nitrophenyl group enhances its reactivity and potential for various applications compared to other similar azo compounds.
特性
CAS番号 |
155522-12-6 |
|---|---|
分子式 |
C19H20ClN5O5 |
分子量 |
433.849 |
IUPAC名 |
methyl (2S)-2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-3-(propanoylamino)anilino]propanoate |
InChI |
InChI=1S/C19H20ClN5O5/c1-4-18(26)22-17-9-12(21-11(2)19(27)30-3)5-7-16(17)24-23-15-8-6-13(25(28)29)10-14(15)20/h5-11,21H,4H2,1-3H3,(H,22,26)/t11-/m0/s1 |
InChIキー |
GGCPAZJYAXHGMU-NSHDSACASA-N |
SMILES |
CCC(=O)NC1=C(C=CC(=C1)NC(C)C(=O)OC)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















